2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Given the specificity of your request and the absence of directly relevant papers, I can offer a general overview of how compounds with similar structural features (e.g., pyrimidine analogs) are utilized in scientific research, focusing on their applications beyond the scope of drug use, dosage, and side effects:
Pyrimidine Analogs in Cancer Research
Pyrimidine analogs are extensively studied for their anticancer properties. These compounds, including fluoropyrimidines like 5-fluorouracil (5-FU), are used to inhibit DNA synthesis in rapidly dividing cancer cells. Research on these compounds focuses on understanding their mechanisms of action, identifying targets within cancer cell metabolism, and improving their therapeutic index while minimizing toxicity. For instance, the study of dihydropyrimidine dehydrogenase (DPD) activity is crucial for predicting 5-FU toxicity and guiding dosage adjustments in cancer therapy to enhance treatment safety and efficacy (Harris, Carpenter, & Diasio, 1991).
Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics and metabolism of pyrimidine analogs is vital for optimizing their use in therapy. Research in this area focuses on how these compounds are absorbed, distributed, metabolized, and excreted in the body. Studies aim to identify metabolic pathways and genetic polymorphisms affecting drug metabolism, such as those involving the DPYD gene, which can significantly impact drug tolerance and the risk of severe toxicity. This knowledge helps in personalizing treatment regimens for better efficacy and safety (Morel et al., 2006).
Development of New Therapeutic Agents
Research on pyrimidine analogs also includes the development and characterization of new therapeutic agents targeting specific pathways involved in disease progression. This involves synthesizing new compounds, assessing their biological activity in vitro and in vivo, and conducting early-phase clinical trials to evaluate safety and efficacy. For example, compounds like INCB018424 are investigated for their potential to inhibit specific enzymes or receptors implicated in pathological conditions, including cancer and autoimmune diseases, showcasing the importance of understanding drug-receptor interactions and pharmacodynamics (Shilling et al., 2010).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-10-16(2)21(17(3)11-15)27-20(30)14-28-19-7-5-9-26-22(19)23(31)29(24(28)32)13-18-6-4-8-25-12-18/h4-12H,13-14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKWWHWAIXNBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.